Glyoxalase I inhibitor 4
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Overview
Description
Glyoxalase I inhibitor 4 is a compound that inhibits the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Glyoxalase I catalyzes the conversion of hemithioacetal, formed spontaneously from methylglyoxal and glutathione, to S-d-lactoylglutathione. Inhibitors of glyoxalase I, such as this compound, are of significant interest due to their potential therapeutic applications in diseases where methylglyoxal accumulation is detrimental, such as cancer and diabetes .
Preparation Methods
The synthesis of Glyoxalase I inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often employ techniques such as ligand-based pharmacophore modeling and molecular docking to identify potent inhibitors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Glyoxalase I inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Glyoxalase I inhibitor 4 has a wide range of scientific research applications:
Chemistry: It is used to study the glyoxalase system and its role in detoxifying methylglyoxal.
Biology: It helps in understanding the cellular mechanisms involved in methylglyoxal detoxification and the role of glyoxalase I in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where glyoxalase I is overexpressed, and diabetes, where methylglyoxal accumulation is harmful
Industry: It is used in the development of new drugs and therapeutic agents targeting glyoxalase I.
Mechanism of Action
Glyoxalase I inhibitor 4 exerts its effects by inhibiting the activity of glyoxalase I, thereby preventing the conversion of hemithioacetal to S-d-lactoylglutathione. This inhibition leads to the accumulation of methylglyoxal, which can induce cytotoxicity through the formation of advanced glycation end-products, oxidative stress, and apoptosis. The molecular targets and pathways involved include the glyoxalase system and the detoxification pathways of methylglyoxal .
Comparison with Similar Compounds
Glyoxalase I inhibitor 4 can be compared with other glyoxalase I inhibitors such as nordihydroguaiaretic acid and myricetin. While all these compounds inhibit glyoxalase I, this compound is unique due to its specific binding affinity and potency. Similar compounds include:
Properties
Molecular Formula |
C17H21IN4O8S |
---|---|
Molecular Weight |
568.3 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(4-iodophenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H21IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-/m0/s1 |
InChI Key |
OJPYMPVXRVDUCI-RYUDHWBXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
Canonical SMILES |
C1=CC(=CC=C1N(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Origin of Product |
United States |
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